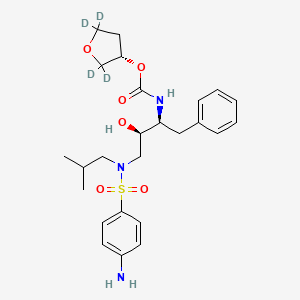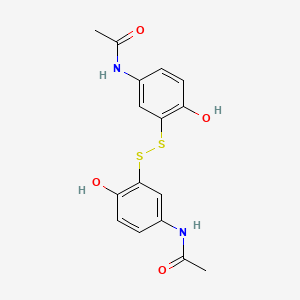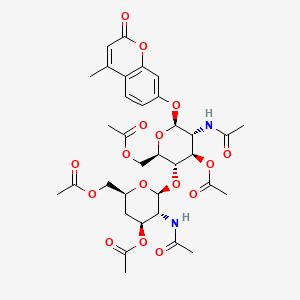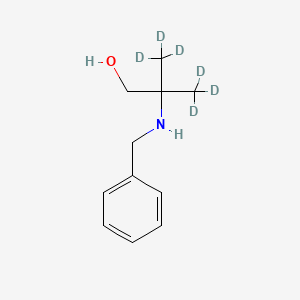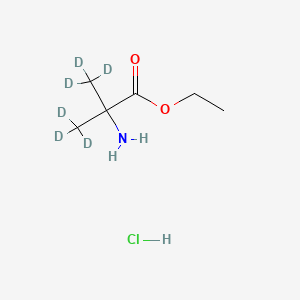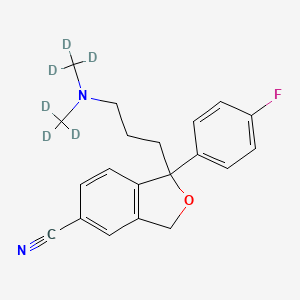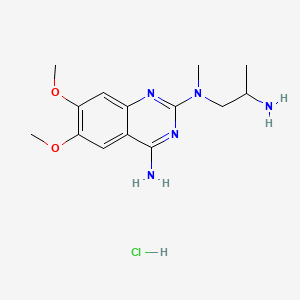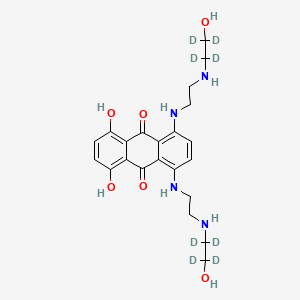
Mitoxantrone-d8
Overview
Description
Mitoxantrone-d8 (also known as Mitozantrone-d8 or NSC 301739-d8) is a stable isotopic variant of Mitoxantrone. Mitoxantrone itself is a clinically used drug with several important properties:
Topoisomerase II Inhibitor: Mitoxantrone interferes with DNA replication and repair by inhibiting topoisomerase IIα, an enzyme crucial for DNA unwinding and resealing during cell division.
Protein Kinase C (PKC) Inhibitor: It also exhibits PKC inhibitory activity.
Scientific Research Applications
Mitoxantrone-d8 finds applications in various scientific fields:
Chemistry: As a tool for studying drug metabolism and pharmacokinetics.
Biology: Investigating cellular responses to topoisomerase inhibitors.
Medicine: Clinical studies related to cancer treatment.
Industry: Quality control and method development in pharmaceutical research.
Mechanism of Action
Target of Action
Mitoxantrone-d8 primarily targets DNA and topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA . It also targets the Ubiquitin-Specific Peptidase 11 (USP11), an enzyme that interacts with the DNA damage repair protein BRCA2 .
Mode of Action
This compound is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and inhibits topoisomerase II . Furthermore, it binds DNA in intact cells by a non-intercalative, electrostatic interaction, inducing both protein-associated and non-protein-associated DNA strand scissions .
Biochemical Pathways
This compound affects the Wnt/β-catenin signaling pathway, which is involved in cell growth, organ formation, stem cell renewal, cell cycle progression, and survival . The drug’s interaction with this pathway contributes to its antitumor effects.
Pharmacokinetics
It is known that abnormal liver function can lead to decreased rates of total body mitoxantrone clearance, suggesting a possible need for dose reduction in patients with severe liver dysfunction . The most important route of mitoxantrone elimination is fecal .
Result of Action
The molecular and cellular effects of this compound’s action include modifications of DNA’s structural and nanomechanical properties, which interfere with the cell proliferation process . It also induces apoptosis and inhibits cell proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, serum albumin can trigger intracellular release of mitoxantrone from its bound state, leading to sustained release of the drug into tumorigenic cells . Additionally, the drug’s interaction with DNA and its antitumor effects can be enhanced by the presence of histone proteins .
Safety and Hazards
Future Directions
Mitoxantrone-d8 is currently used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis . With the development of higher efficacy therapies and emerging data showing the potential positive long-term impact of these therapies when started earlier in the disease course, many clinicians have shifted to an early aggressive treatment approach in which patients are initially started on a higher efficacy DMT .
Biochemical Analysis
Biochemical Properties
Mitoxantrone-d8, like its parent compound Mitoxantrone, intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease α-globin precipitates and ameliorate anemia, splenomegaly, and ineffective erythropoiesis in a mouse model of β-thalassemia intermedia . It also inhibits the growth of K562 leukemia and K562-derived etoposide-resistant K/VP.5 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its intercalation into DNA, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study on acute myeloid leukemia, it was found that the drug’s effects varied over time, with some patients showing a response to treatment after several cycles .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study on dogs with transitional cell carcinoma of the urinary bladder, it was found that the drug was effective at inducing remission more frequently than either drug as a single agent .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is known to be metabolized through a two-electron reduction pathway, with its main metabolic products being the naphthoquinoxaline metabolite and its oxidation products, the Mitoxantrone mono- and dicarboxylic derivatives .
Transport and Distribution
This compound is known to distribute into a deep tissue compartment from which it is slowly released, as evidenced by a prolonged plasma terminal phase half-life, an extremely large volume of distribution, and the relatively large amount retained in tissue at ∼35 days post-dose .
Subcellular Localization
The subcellular localization of this compound is primarily in the nucleus due to its ability to intercalate into DNA . This allows it to exert its effects directly on the genetic material of the cell, leading to the observed cellular effects.
Chemical Reactions Analysis
Mitoxantrone-d8 likely undergoes similar reactions as Mitoxantrone due to their structural similarity. These reactions include:
Redox Reactions: Mitoxantrone can undergo both oxidation and reduction processes.
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation) and hydrazine (for reduction) are often used.
Major Products: The primary products depend on the specific reaction conditions and the functional groups involved.
Comparison with Similar Compounds
Mitoxantrone-d8’s uniqueness lies in its deuterium labeling. Similar compounds include:
Mitoxantrone: The non-deuterated parent compound.
Doxorubicin: Another anthracenedione-based anticancer drug.
Properties
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGLLVHKMTCM-PMCMNDOISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662132 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189974-82-0 | |
| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




